molecular formula C9H14 B14535476 Bicyclo[3.3.1]non-1(9)-ene CAS No. 62439-71-8

Bicyclo[3.3.1]non-1(9)-ene

Cat. No.: B14535476
CAS No.: 62439-71-8
M. Wt: 122.21 g/mol
InChI Key: KRIOPPYHDVCGHF-UHFFFAOYSA-N
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Description

Bicyclo[331]non-1(9)-ene is a bicyclic hydrocarbon with a unique structure that consists of two fused cyclohexane rings sharing three carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[3.3.1]non-1(9)-ene can be synthesized through various methods. One common approach involves the Diels-Alder reaction, where a cyclohexadiene derivative reacts with an appropriate dienophile under controlled conditions. Another method includes the intramolecular aldol condensation of suitable precursors, followed by reduction and cyclization steps .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Diels-Alder reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[3.3.1]non-1(9)-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of bicyclo[3.3.1]non-1(9)-ene involves its interaction with molecular targets through various pathways. Its unique structure allows it to participate in specific binding interactions, influencing biological processes. For example, it can act as a ligand for certain enzymes or receptors, modulating their activity and leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.3.1]nonane: A saturated analogue with similar structural features but different reactivity.

    Bicyclo[3.3.1]nonan-9-one: An oxidized derivative with a ketone functional group.

    3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane: A heteroanalogue with nitrogen atoms in the ring.

Uniqueness

Bicyclo[3.3.1]non-1(9)-ene stands out due to its unsaturated nature, which imparts unique reactivity and potential for further functionalization. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in synthetic chemistry .

Properties

CAS No.

62439-71-8

Molecular Formula

C9H14

Molecular Weight

122.21 g/mol

IUPAC Name

bicyclo[3.3.1]non-1(9)-ene

InChI

InChI=1S/C9H14/c1-3-8-5-2-6-9(4-1)7-8/h7-8H,1-6H2

InChI Key

KRIOPPYHDVCGHF-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCCC(=C2)C1

Origin of Product

United States

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